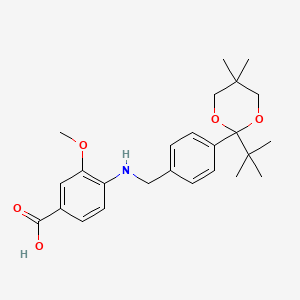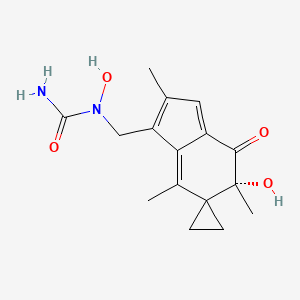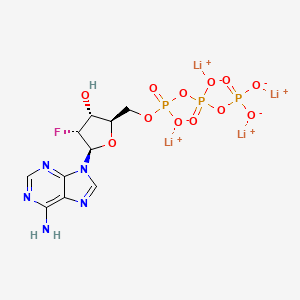
2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) is a fluorinated analog of adenosine triphosphate (ATP). This compound is known for its role as an ATP analog, which means it can mimic the behavior of ATP in various biochemical processes. It is particularly noted for its strong inhibitory effects on poly(AU) synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves the fluorination of adenosine derivatives. One common method includes the use of Therminator DNA polymerases for the highly accurate synthesis of fully 2’-fluoro-modified oligonucleotides . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the precise incorporation of the fluorine atom.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) often involves large-scale chemical synthesis using advanced biotechnological methods. Enzymatic processes, such as those involving mutated purine nucleoside phosphorylases, have shown promise in achieving high yields and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in phosphorylation and dephosphorylation reactions, similar to natural ATP.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various DNA polymerases and RNA polymerases. The conditions often require specific pH levels, temperatures, and the presence of cofactors such as magnesium ions.
Major Products Formed
The major products formed from the reactions of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) include modified nucleotides and oligonucleotides, which are used in various biochemical assays and research applications .
Applications De Recherche Scientifique
2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves its role as an ATP analog. It exerts its effects by inhibiting poly(AU) synthesis through a mixed-type inhibition mechanism. This means it can bind to both the enzyme and the substrate, thereby preventing the synthesis of poly(AU) sequences . The molecular targets include various RNA polymerases and other enzymes involved in nucleotide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxy-2’-azidoadenosine triphosphate
- 2’-Deoxy-2’-fluoroadenosine triphosphate
- 2’-Fluoro-2’-deoxy-ATP
Uniqueness
What sets 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) apart from similar compounds is its strong inhibitory effect on poly(AU) synthesis and its specific fluorine substitution, which enhances its stability and efficacy in biochemical assays .
Propriétés
Formule moléculaire |
C10H11FLi4N5O12P3 |
|---|---|
Poids moléculaire |
533.0 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15FN5O12P3.4Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5-,7-,10-;;;;/m1..../s1 |
Clé InChI |
KBUMVRYFCCRIEW-RBLJNHJVSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



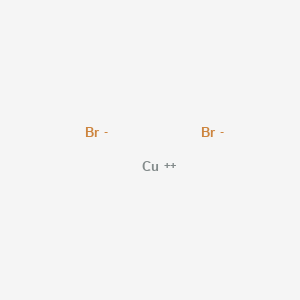

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
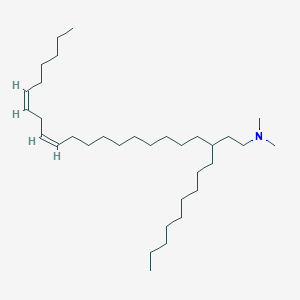


![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
